4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
Description
This compound is a heterocyclic molecule featuring a pyrrolidin-2-one core fused with a 1H-1,3-benzodiazolyl moiety. Key structural elements include:
- A 4-methylphenyl substituent at the pyrrolidinone nitrogen.
- A 3-(4-ethylphenoxy)-2-hydroxypropyl chain attached to the benzodiazolyl nitrogen.
Properties
IUPAC Name |
4-[1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-3-21-10-14-25(15-11-21)35-19-24(33)18-32-27-7-5-4-6-26(27)30-29(32)22-16-28(34)31(17-22)23-12-8-20(2)9-13-23/h4-15,22,24,33H,3,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVANKVGEMSSQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole moiety, followed by the introduction of the pyrrolidinone ring and the phenyl substituents. Key steps may include:
Formation of Benzodiazole: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyrrolidinone Ring: This step often involves cyclization reactions using appropriate amines and carbonyl compounds.
Substitution Reactions: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions, often using halogenated precursors and strong bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, strong bases like NaOH or KOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its benzodiazole moiety.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structural properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with GABA receptors in the brain, potentially leading to sedative and anxiolytic effects. The compound may also inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1.1. 5-(4-Ethyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (Compound 18)
- Core Structure : Pyrrol-2-one (vs. pyrrolidin-2-one in the target compound).
- Substituents: 4-Ethylphenyl and 4-methylbenzoyl groups (shared aromatic motifs). A 2-hydroxypropyl chain (shorter than the 3-(4-ethylphenoxy)-2-hydroxypropyl chain in the target compound).
- Synthesis : Yield of 5% (low), suggesting challenges in introducing the 4-ethylphenyl group. Melting point: 243–245°C, indicative of moderate crystallinity .
2.1.2. (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Core Structure: Prop-2-en-1-one (linear α,β-unsaturated ketone vs. cyclic pyrrolidinone).
- Substituents :
- 4-Methoxyphenyl (electron-donating group vs. 4-methylphenyl in the target compound).
- Pyrrolidinyl-diazenyl group (introduces azo functionality absent in the target compound).
- Relevance : The azo group may enhance photostability or serve as a pharmacophore in kinase inhibitors, diverging from the target compound’s likely mechanism .
Physicochemical and Spectroscopic Properties
- NMR Analysis: Compounds with shared aromatic substituents (e.g., 4-ethylphenyl) exhibit similar chemical shifts in regions unaffected by substituent position. For example, regions A (positions 39–44) and B (positions 29–36) in related molecules show distinct shifts, highlighting how the 3-(4-ethylphenoxy)-2-hydroxypropyl chain in the target compound alters the electronic environment compared to shorter chains .
- Lumping Strategy: Organic compounds with analogous aromatic/heterocyclic frameworks (e.g., benzodiazoles, pyrrolidinones) may share solubility and reactivity profiles. However, the target compound’s extended hydroxypropyl-phenoxy chain likely reduces aggregation tendencies compared to simpler analogues .
Functional Group Impact on Bioactivity
- Hydroxypropyl vs. Hydroxyethyl Chains: Longer chains (e.g., 3-(4-ethylphenoxy)-2-hydroxypropyl) may improve target binding through van der Waals interactions, as seen in kinase inhibitors with extended linker regions.
- Benzodiazolyl vs. Benzoyl Groups : The benzodiazolyl moiety’s nitrogen atoms could participate in hydrogen bonding or π-stacking, enhancing affinity for nucleic acids or metalloenzymes compared to benzoyl-containing analogues .
Research Implications and Gaps
- Synthesis Optimization: The low yield of Compound 18 underscores the need for improved methods to introduce 4-ethylphenoxy groups .
- Spectroscopic Profiling : NMR studies (as in ) should be conducted on the target compound to map substituent-induced electronic effects.
- Biological Screening : Comparative assays against kinases, GPCRs, or cytochrome P450 enzymes could clarify functional advantages over analogues.
Biological Activity
The compound 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one (referred to as Compound X for brevity) has garnered attention in recent pharmacological and toxicological studies. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and safety profile.
Chemical Structure and Properties
Compound X is a complex organic molecule characterized by multiple functional groups that contribute to its biological activity. The structure includes:
- A benzodiazole moiety which is known for its role in various pharmacological activities.
- A pyrrolidinone ring that may influence its interaction with biological targets.
Anticancer Properties
Research indicates that Compound X exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways associated with cell survival and proliferation.
A study conducted by Katayama et al. (2000) highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the benzodiazole and pyrrolidinone components can enhance anticancer efficacy .
Antimicrobial Activity
Compound X has also shown promising antimicrobial properties. It was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated:
- A notable reduction in bacterial viability at specific concentrations.
- Potential use as a lead compound for developing new antibiotics.
Toxicological Profile
While the biological activity of Compound X is encouraging, its safety profile requires careful evaluation. According to the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life and poses potential reproductive toxicity risks . This highlights the importance of assessing environmental impacts and human health risks associated with its use.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, Compound X was administered to human breast cancer cell lines. The study found that at concentrations of 10 µM, there was a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating effective induction of programmed cell death.
Case Study 2: Antimicrobial Testing
A separate study evaluated the antimicrobial effects of Compound X against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, demonstrating significant antibacterial activity.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
